Danoprevir sodium

Beschreibung

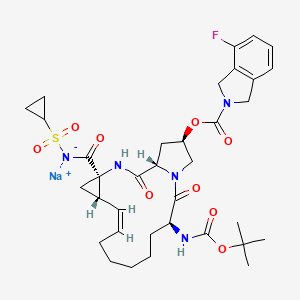

Structure

2D Structure

Eigenschaften

CAS-Nummer |

916826-48-7 |

|---|---|

Molekularformel |

C35H45FN5NaO9S |

Molekulargewicht |

753.8 g/mol |

IUPAC-Name |

sodium cyclopropylsulfonyl-[(1S,4R,6S,7Z,14S,18R)-18-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carbonyl]azanide |

InChI |

InChI=1S/C35H46FN5O9S.Na/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40;/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H3,37,38,39,42,44,45);/q;+1/p-1/b11-7-;/t22-,23-,27+,28+,35-;/m1./s1 |

InChI-Schlüssel |

GXYYUDQAGCVAGJ-HHGSPMIASA-M |

Isomerische SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+] |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Development of Danoprevir Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Danoprevir sodium, a potent, second-generation, macrocyclic peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, represents a significant advancement in the treatment of chronic HCV infection. Developed through a rigorous structure-based drug design program, danoprevir exhibits subnanomolar potency against multiple HCV genotypes, particularly genotype 1b. This technical guide provides an in-depth overview of the discovery and development history of danoprevir, detailing its mechanism of action, preclinical and clinical data, resistance profile, and pharmacokinetic properties. The information is presented to serve as a comprehensive resource for researchers and professionals in the field of antiviral drug development.

Introduction: The Dawn of Direct-Acting Antivirals

The hepatitis C virus is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide.[1] For many years, the standard of care involved interferon-based therapies, which were associated with significant side effects and suboptimal cure rates.[1] The elucidation of the HCV lifecycle and the crystal structure of key viral enzymes, such as the NS3/4A protease, paved the way for the development of direct-acting antivirals (DAAs).[2][3] The NS3/4A protease is essential for viral replication, cleaving the HCV polyprotein into mature non-structural proteins.[3][4] This makes it a prime target for therapeutic intervention.[3][4]

Danoprevir (formerly known as ITMN-191 or R7227) emerged from this new era of drug discovery, offering a targeted approach to inhibiting HCV replication.[1][5]

The Discovery of Danoprevir: A Structure-Based Approach

The discovery of danoprevir was a result of a systematic, structure-based drug design and optimization process.[1][2] The journey can be summarized in the following key stages:

-

Initial Screening and Lead Identification: The process began with the identification of initial tetrapeptide inhibitors of the HCV NS3/4A protease through structural-based screening. A lead compound featuring a tetrahydroisoquinoline carbamate was identified through enzymatic assays.[1][2]

-

Macrocyclization for Improved Properties: To enhance cell permeability, metabolic stability, and antiviral potency, a macrocyclic structure was introduced. This modification reduced the solvent-exposed polar surface area, a critical step in improving the drug-like properties of the molecule.[1][2]

-

Bioisosteric Replacement: The carboxylic acid headgroup of the lead compound was replaced with an acylsulfonamide bioisostere. This change led to a greater than two-fold enhancement in both enzymatic and cellular potency.[1][2]

-

Potency and Pharmacokinetic Optimization: The final stage of optimization involved modifying the P2 isoindoline moiety, which interacts with the NS3 active site. This led to the discovery of danoprevir, a compound with a favorable profile across multiple HCV genotypes and key mutant strains.[1][2]

Mechanism of Action

Danoprevir is a non-covalent, reversible inhibitor of the HCV NS3/4A serine protease.[3] The NS3 protein has a serine protease domain at its N-terminus and an RNA helicase at its C-terminus.[3] The protease activity is dependent on its cofactor, NS4A.[3] The NS3/4A complex is responsible for cleaving the HCV polyprotein at four specific junctions, a critical step for the maturation of viral proteins necessary for replication.[3][6]

Danoprevir binds to the active site of the NS3 protease, a pocket that includes the catalytic triad residues H57, D81, and S139.[1][3] By occupying this site, danoprevir competitively inhibits the binding of the natural polyprotein substrate, thereby preventing its cleavage and halting the viral replication cycle.[3][4]

Preclinical Development and In Vitro Activity

Danoprevir demonstrated potent antiviral activity against a range of HCV genotypes in preclinical studies. Its efficacy was evaluated using various in vitro assays, including enzymatic assays and cell-based replicon systems.

Enzymatic and Cellular Potency

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values highlight the potent and selective activity of danoprevir.

| Parameter | HCV Genotype/Strain | Value (nM) | Reference |

| IC50 | NS3/4A Protease | 0.29 | [7] |

| Genotype 1a | 0.2 | [2] | |

| Genotype 1b | 0.29 | [2] | |

| Genotype 2b | 1.6 | [2][7] | |

| Genotype 3a | 3.5 | [7] | |

| Genotype 4 | 0.2 - 0.4 | [7][8] | |

| Genotype 5 | 0.2 - 0.4 | [7][8] | |

| Genotype 6 | 0.2 - 0.4 | [7][8] | |

| EC50 | Genotype 1b Replicon (Huh-7 cells) | 1.8 | [8][9] |

| Genotype 1b Replicon | < 0.25 | [7] |

Danoprevir exhibits a slow and tight binding to the NS3 protease, with an extremely slow dissociation rate, which contributes to its persistent inhibition of the enzyme's activity.[2] It is also highly selective, showing no significant inhibition against a panel of other proteases, ion channels, and transporters at concentrations up to 10 µM.[7][8][9]

Resistance Profile

As with other DAAs, the emergence of resistance-associated substitutions (RASs) is a consideration for danoprevir. In vitro studies and clinical trials have identified key mutations in the NS3 protease that can reduce susceptibility to danoprevir.

| NS3 Mutation | Fold Change in EC50 | HCV Genotype | Reference |

| R155K | 62 | 1b | [9] |

| D168A/E/H/T/V | >10 | - | [2] |

| Q80K/R | 2.3 - 3.5 | 1b | [2] |

The R155K substitution, in particular, has been associated with a significant reduction in danoprevir's potency and has been observed in patients experiencing virologic rebound.[9]

Clinical Development

Danoprevir has undergone extensive clinical evaluation in Phase I, II, and III trials, both as a monotherapy and in combination with other antiviral agents.

Phase I and II Studies

Early clinical trials demonstrated the potent antiviral activity of danoprevir. In a 14-day monotherapy study, danoprevir led to a rapid and significant decline in HCV RNA levels in patients with genotype 1 infection.[10] However, the development of resistance was observed, highlighting the need for combination therapy.[5]

Phase II studies evaluated danoprevir in combination with pegylated interferon alfa-2a and ribavirin (Peg-IFN/RBV), as well as in interferon-free regimens with other DAAs. The addition of a low-dose ritonavir boost was found to significantly improve the pharmacokinetic profile of danoprevir, allowing for lower and less frequent dosing.[5][11]

Phase III Studies and Regulatory Approval

Pivotal Phase III trials, such as the MANASA study, confirmed the high efficacy of a ritonavir-boosted danoprevir (danoprevir/r) regimen in combination with Peg-IFN/RBV.[2]

| Clinical Trial | Treatment Regimen | Patient Population | SVR12 Rate | Reference |

| MANASA (Phase III) | Danoprevir/r + Peg-IFN/RBV (12 weeks) | Treatment-naïve, non-cirrhotic, HCV GT1b | 97.1% | [2] |

| DAUPHINE (Phase IIb) | Danoprevir/r + Peg-IFN/RBV (12 weeks) | Treatment-naïve, non-cirrhotic, HCV GT1b | 97.1% (pooled with MANASA) | [2] |

| EVEREST | Danoprevir/r + Ravidasvir + RBV (12 weeks) | Treatment-naïve, non-cirrhotic, HCV GT1 | 100% | [1] |

Based on these robust clinical data, this compound (Ganovo®) was approved in China in 2018 for the treatment of chronic HCV genotype 1b infection in combination with ritonavir, peginterferon alfa-2a, and ribavirin.[1][2]

Pharmacokinetics

Danoprevir is orally bioavailable and is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Co-administration with ritonavir, a potent CYP3A4 inhibitor, significantly increases the plasma concentration of danoprevir, allowing for a more favorable dosing regimen.[1][12] This boosting strategy enhances the drug's exposure and trough concentrations, which is crucial for maintaining antiviral pressure and preventing the emergence of resistance.[12]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the development and characterization of danoprevir.

HCV NS3/4A Protease Inhibition Assay (FRET-based)

This assay is used to determine the in vitro inhibitory activity of compounds against the HCV NS3/4A protease.

Methodology:

-

Reagent Preparation: An assay buffer containing 50 mM Tris-HCl (pH 7.5), 15% v/v glycerol, 10 mM dithiothreitol (DTT), and 25 µM NS4A peptide is prepared. A FRET substrate, such as Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2, is used at a concentration of 0.5 µM.

-

Compound Addition: Serial dilutions of danoprevir are added to the wells of a black 96-well plate.

-

Enzyme Addition: The reaction is initiated by adding a low concentration (e.g., 50 pM) of the NS3/4A protease.

-

Fluorescence Measurement: The fluorescence is monitored continuously. Cleavage of the FRET substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Data Analysis: The initial reaction rates are calculated from the linear phase of the reaction. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a four-parameter logistic function.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma (Huh-7) cells.

Methodology:

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon are cultured. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.[2]

-

Compound Treatment: The replicon-containing cells are treated with serial dilutions of danoprevir.

-

Incubation: The cells are incubated for a period of 48-72 hours to allow for HCV replication and the effect of the compound to manifest.[2]

-

Quantification of HCV RNA: The level of HCV replicon RNA is quantified. This can be done by measuring the reporter gene activity (e.g., luciferase assay) or by quantitative reverse transcription PCR (qRT-PCR).[2]

-

Data Analysis: The EC50 value, the concentration of the compound that reduces HCV RNA levels by 50%, is calculated using non-linear regression analysis.[2]

Resistance Profiling

This involves generating HCV replicons with specific mutations in the NS3 protease and then testing the susceptibility of these mutant replicons to danoprevir.

Methodology:

-

Site-Directed Mutagenesis: Mutations of interest (e.g., R155K, D168A) are introduced into the NS3 coding region of an HCV replicon plasmid using PCR-based site-directed mutagenesis.[9]

-

In Vitro Transcription and Transfection: The mutated replicon DNA is transcribed into RNA in vitro. This RNA is then electroporated into Huh-7 cells.

-

Drug Susceptibility Testing: The cells harboring the mutant replicons are treated with a range of danoprevir concentrations, and the EC50 is determined as described in the HCV replicon assay protocol.[9]

-

Fold-Change Calculation: The fold-change in resistance is calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.[2]

Pharmacokinetic Analysis in Human Plasma

The concentration of danoprevir in plasma samples from clinical trial participants is typically quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Methodology:

-

Sample Collection: Blood samples are collected at specified time points before and after drug administration. Plasma is separated by centrifugation and stored frozen.[8]

-

Sample Preparation: Danoprevir and an internal standard (e.g., a deuterated version of danoprevir) are extracted from the plasma. This can be achieved through protein precipitation or liquid-liquid extraction.[8][12]

-

LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The compounds are separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for danoprevir and the internal standard to ensure selectivity and sensitivity.[8][12]

-

Quantification: A calibration curve is generated using standards of known danoprevir concentrations in plasma. The concentration of danoprevir in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[8]

Conclusion and Future Directions

This compound stands as a testament to the success of structure-based drug design in the field of antiviral therapy. Its potent and selective inhibition of the HCV NS3/4A protease has provided a valuable component in combination regimens for the treatment of chronic hepatitis C. While its use is primarily in combination with other agents to mitigate the risk of resistance, the development of danoprevir has significantly contributed to the paradigm shift from interferon-based therapies to highly effective and well-tolerated DAA regimens.[1] Future research may focus on the development of pan-genotypic protease inhibitors with a higher barrier to resistance, further simplifying and improving the treatment of HCV infection for all patients.

References

- 1. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 4. New Hepatitis C Virus Drug Discovery Strategies and Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Danoprevir, a small-molecule NS3/4A protease inhibitor for the potential oral treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. natap.org [natap.org]

- 8. A New Stochastic Model for Subgenomic Hepatitis C Virus Replication Considers Drug Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. A highly sensitive and selective LC-MS/MS method to quantify asunaprevir, an HCV NS3 protease inhibitor, in human plasma in support of pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Danoprevir as an HCV Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danoprevir (also known as ITMN-191 or R7227) is a potent, second-generation, macrocyclic peptidomimetic inhibitor of the hepatitis C virus (HCV) non-structural 3/4A (NS3/4A) serine protease.[1][2] The NS3/4A protease is a critical enzyme in the HCV lifecycle, responsible for the post-translational processing of the viral polyprotein, a step essential for the formation of a functional viral replication complex.[3][4] By targeting this key viral enzyme, danoprevir effectively suppresses HCV replication. This technical guide provides a comprehensive overview of the mechanism of action of danoprevir, including its binding kinetics, inhibitory activity against various HCV genotypes, the impact of resistance-associated substitutions, and detailed experimental protocols for its characterization.

Core Mechanism of Action

Danoprevir functions as a highly selective, reversible, and non-covalent competitive inhibitor of the HCV NS3/4A protease.[1] Its mechanism of action can be summarized in the following key points:

-

Target Specificity: Danoprevir is designed to specifically target the active site of the HCV NS3/4A protease. The NS3 protein contains the serine protease domain, and the NS4A protein acts as a cofactor, stabilizing the NS3 protease domain and anchoring it to intracellular membranes.[3][4]

-

Competitive Inhibition: Danoprevir mimics the structure of the natural substrate of the NS3/4A protease. It binds to the enzyme's active site, thereby preventing the binding and subsequent cleavage of the viral polyprotein.[1]

-

Binding Kinetics: The binding of danoprevir to the NS3/4A protease is characterized by a rapid association rate and a very slow dissociation rate, leading to a prolonged duration of inhibition.[2] This tight binding contributes to its high potency.

-

Inhibition of Polyprotein Processing: By blocking the catalytic activity of the NS3/4A protease, danoprevir prevents the cleavage of the HCV polyprotein at four specific sites: NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B.[3][4] This disruption of polyprotein processing halts the production of mature non-structural proteins necessary for viral replication.

Quantitative Analysis of Danoprevir's Inhibitory Activity

The potency of danoprevir has been extensively characterized using various in vitro assays. The following tables summarize key quantitative data for its inhibitory activity against different HCV genotypes and common resistance-associated substitutions.

Table 1: In Vitro Inhibitory Activity of Danoprevir against Wild-Type HCV Genotypes

| HCV Genotype | Assay Type | Parameter | Value (nM) | Reference(s) |

| 1a | Enzyme Assay | IC50 | 0.2 - 0.4 | [2] |

| 1b | Enzyme Assay | IC50 | 0.2 - 0.4 | [2] |

| 1b | Replicon Assay | EC50 | 1.8 | [2] |

| 2a | Chimeric Virus Assay | IC50 | 750 | [1] |

| 2b | Enzyme Assay | IC50 | 1.6 | [2] |

| 3a | Enzyme Assay | IC50 | 3.5 | [2] |

| 3a | Chimeric Virus Assay | IC50 | 280 | [1] |

| 4 | Enzyme Assay | IC50 | 0.2 - 0.4 | [2] |

| 4a | Chimeric Virus Assay | IC50 | 2 | [1] |

| 5 | Enzyme Assay | IC50 | 0.2 - 0.4 | [2] |

| 5a | Chimeric Virus Assay | IC50 | 670 | [1] |

| 6 | Enzyme Assay | IC50 | 0.2 - 0.4 | [2] |

| 6a | Chimeric Virus Assay | IC50 | 2 | [1] |

Table 2: In Vitro Activity of Danoprevir against HCV Genotype 1 Resistance-Associated Substitutions

| NS3 Substitution | HCV Genotype | Assay Type | Parameter | Fold Change vs. Wild-Type | Reference(s) |

| V36M | 1b | Replicon Assay | EC50 | No significant change | [2] |

| R155K | 1b | Replicon Assay | EC50 | 62 | [2] |

| A156T | 1a/1b | Replicon Assay | EC50 | >10 | [1] |

| D168A | 1a/1b | Replicon Assay | EC50 | >10 | [1] |

| D168E | 1b | Replicon Assay | EC50 | 75 | [1] |

| D168V | 1a/1b | Replicon Assay | EC50 | >10 | [1] |

| V36M + R155K | 1a | Enzyme Assay | Ki | 295 | [5] |

Experimental Protocols

HCV NS3/4A Protease FRET Assay

This assay is used to determine the in vitro enzymatic activity of danoprevir by measuring the inhibition of NS3/4A protease-mediated cleavage of a fluorescently labeled substrate.

Methodology:

-

Reagents and Materials:

-

Recombinant HCV NS3/4A protease (genotype-specific)

-

FRET peptide substrate: A synthetic peptide containing the NS5A/5B cleavage site flanked by a fluorescent donor (e.g., 5-FAM) and a quencher (e.g., QXL™ 520).[6]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 15% glycerol, and a suitable detergent.[7]

-

Danoprevir: Serially diluted in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Add 25 µL of assay buffer to each well of the microplate.

-

Add 0.5 µL of serially diluted danoprevir or DMSO (vehicle control) to the appropriate wells.

-

Add 12.5 µL of the FRET peptide substrate to each well.

-

Initiate the reaction by adding 12.5 µL of the diluted NS3/4A protease to each well.

-

Incubate the plate at room temperature, protected from light.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 490 nm and emission at 520 nm for the 5-FAM/QXL™ 520 pair).[6]

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence signal progression.

-

Plot the percentage of inhibition against the logarithm of the danoprevir concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

HCV Replicon Assay

This cell-based assay measures the inhibitory effect of danoprevir on HCV RNA replication within human hepatoma cells (e.g., Huh-7).

Methodology:

-

Reagents and Materials:

-

Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

-

Danoprevir: Serially diluted in DMSO.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

-

Reagents for cytotoxicity assay (e.g., CellTiter-Glo®).

-

-

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of danoprevir or DMSO (vehicle control) and incubate for 48-72 hours.

-

After the incubation period, perform a cytotoxicity assay to assess the effect of the compound on cell viability.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal to the cell viability data to account for any cytotoxic effects.

-

Plot the percentage of inhibition of HCV replication against the logarithm of the danoprevir concentration.

-

Determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values by fitting the data to a dose-response curve.

-

Calculate the selectivity index (SI) as the ratio of CC50 to EC50.

-

Visualizations

References

- 1. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. eurogentec.com [eurogentec.com]

- 7. selleckchem.com [selleckchem.com]

The Architecture of Inhibition: A Technical Guide to the Structure-Based Design of Danoprevir, a Potent NS3/4A Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-based design and development of Danoprevir (formerly ITMN-191/R7227), a potent, second-generation, macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. Danoprevir stands as a testament to the power of rational drug design, leveraging detailed structural knowledge of the viral target to achieve high potency and clinical efficacy.

Introduction: The HCV NS3/4A Protease as a Therapeutic Target

The Hepatitis C virus, a leading cause of chronic liver disease, produces a single polyprotein that must be cleaved by viral and host proteases to generate functional viral proteins essential for replication.[1][2] The NS3/4A protease, a heterodimeric complex of the NS3 serine protease and its NS4A cofactor, is responsible for four of these critical cleavages in the non-structural region of the polyprotein.[1][3] Its essential role in the viral life cycle makes it a prime target for antiviral therapy.[1] The elucidation of the crystal structure of the NS3/4A protease in the late 1990s paved the way for structure-based drug design efforts aimed at developing potent and specific inhibitors.

The Structure-Based Design of Danoprevir: A Stepwise Evolution

The discovery of Danoprevir was a multi-step process of rational design and optimization, guided by X-ray crystallography of inhibitors bound to the NS3/4A active site.[4] This iterative process allowed for the refinement of the molecule to maximize potency and improve pharmacokinetic properties.

Logical Relationship: From Lead Identification to Danoprevir

Caption: Iterative workflow of Danoprevir's structure-based design.

The initial lead compounds were linear tetrapeptides identified through virtual screening.[4] Subsequent structure-activity relationship (SAR) studies led to key modifications:

-

P1-P3 Macrocyclization: This crucial modification pre-organized the inhibitor into a bioactive conformation, enhancing its binding affinity and improving its pharmacokinetic profile by reducing the peptide-like character and increasing cell permeability.

-

P2 Side Chain Optimization: Introduction of a bulky and hydrophobic isoindoline carbamate at the P2 position significantly increased the inhibitory potency.

-

Acylsulfonamide Moiety: The terminal carboxylic acid, a common feature in early protease inhibitors, was replaced with an acylsulfonamide group. This bioisostere maintained the key interactions with the enzyme while improving oral bioavailability.

Mechanism of Action: Potent and Selective Inhibition

Danoprevir is a reversible, non-covalent inhibitor of the NS3/4A protease.[5] It binds with high affinity to the active site of the enzyme, preventing the processing of the HCV polyprotein and thereby halting viral replication.[6]

Signaling Pathway: HCV Polyprotein Processing and Inhibition by Danoprevir

Caption: HCV polyprotein processing and the inhibitory action of Danoprevir.

Quantitative Assessment of Danoprevir's Activity

The potency of Danoprevir has been extensively characterized through various in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Danoprevir against HCV NS3/4A Protease

| HCV Genotype | IC50 (nM) |

| 1a | 0.2 - 0.4 |

| 1b | 0.2 - 0.4 |

| 2b | 1.6 |

| 3a | 3.5 |

| 4 | 0.2 - 0.4 |

| 5 | 0.2 - 0.4 |

| 6 | 0.2 - 0.4 |

IC50 (half maximal inhibitory concentration) values were determined using a fluorescence resonance energy transfer (FRET) assay.

Table 2: Antiviral Activity of Danoprevir in HCV Replicon Assays

| HCV Genotype | Replicon Cell Line | EC50 (nM) |

| 1b | Huh-7 | 1.6 |

EC50 (half maximal effective concentration) values represent the concentration of Danoprevir required to inhibit 50% of HCV RNA replication in cultured human hepatoma (Huh-7) cells containing a subgenomic HCV replicon.

Table 3: In Vitro ADME Profile of Danoprevir

| Parameter | Value |

| Aqueous Solubility (pH 7.4) | > 100 µM |

| Caco-2 Permeability (A→B) | Moderate to High |

| Human Liver Microsomal Stability | Moderate |

| Plasma Protein Binding | High |

ADME (Absorption, Distribution, Metabolism, and Excretion) parameters are crucial for predicting the in vivo behavior of a drug candidate.

Experimental Protocols

The characterization of Danoprevir involved a suite of standardized in vitro assays. Below are detailed methodologies for the key experiments.

Experimental Workflow: In Vitro Characterization of an HCV NS3/4A Inhibitor

References

- 1. Hepatitis C virus proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rcsb.org [rcsb.org]

- 6. Danoprevir, a small-molecule NS3/4A protease inhibitor for the potential oral treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Danoprevir Sodium

This technical guide provides a comprehensive overview of the core chemical and physical properties of Danoprevir sodium, a potent peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] The information is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.

Chemical and Physical Properties

This compound is the salt form of Danoprevir, a macrocyclic compound designed through structure-based drug design to potently inhibit the HCV NS3/4A serine protease.[2][3] This enzyme is critical for the proteolytic cleavage of the HCV polyprotein, a process essential for viral replication.[4][5]

General Properties

The fundamental chemical identifiers and properties of Danoprevir and its sodium salt are summarized below.

| Property | Value | Source |

| Compound | Danoprevir | - |

| IUPAC Name | [(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate | [6] |

| Molecular Formula | C35H46FN5O9S | [7][8] |

| Molecular Weight | 731.83 g/mol | [7][9] |

| Exact Mass | 731.30002740 Da | [6] |

| CAS Number | 850876-88-9 | [7][8] |

| Synonyms | ITMN-191, R7227, RG-7227, RO5190591 | [2][8][10] |

| Compound | This compound | - |

| Molecular Formula | C35H45FN5NaO9S | [11] |

| Molecular Weight | 753.82 g/mol | [11] |

| Exact Mass | 753.2820 Da | [11] |

| CAS Number | 916826-48-7 | [11][12] |

Solubility Profile

The solubility of Danoprevir (free base) has been determined in various common laboratory solvents. This data is crucial for the preparation of stock solutions and formulations for in vitro and in vivo experiments.

| Solvent | Solubility | Source |

| DMSO | 144 mg/mL (196.76 mM) | [7] |

| Ethanol | 144 mg/mL | [7] |

| DMF | 30 mg/mL | [8] |

| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [8] |

| Water | Insoluble | [7] |

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

| Condition | Duration | Recommended Temperature | Source |

| Solid Powder | 3 years | -20°C | [7] |

| Short-term (days to weeks) | 0 - 4°C | [11] | |

| Long-term (months to years) | -20°C | [11] | |

| Stock Solutions (in solvent) | 1 year | -80°C | [7] |

| 1 month | -20°C | [7] |

Note: The compound should be stored in a dry, dark place.[11] Shipped under ambient temperature, the chemical is stable for several weeks.[11]

Mechanism of Action

Danoprevir is a direct-acting antiviral (DAA) that functions as a peptidomimetic inhibitor of the HCV NS3/4A protease.[4][7] The NS3 protease domain, activated by its cofactor NS4A, is responsible for cleaving the HCV polyprotein at four specific sites to produce mature, functional viral proteins required for replication.[2][6] Danoprevir binds selectively and tightly to the active site of the NS3/4A protease, blocking this cleavage process and thereby halting the viral replication cycle.[4][13]

Caption: Danoprevir inhibits the HCV NS3/4A protease, preventing polyprotein cleavage.

Experimental Protocols

This section details methodologies for key experiments used to characterize the activity and properties of Danoprevir.

HCV NS3/4A Protease Inhibition Assay

This biochemical assay quantifies the direct inhibitory activity of Danoprevir against the purified NS3/4A enzyme.

Methodology:

-

Enzyme Preparation: Recombinant HCV NS3/4A protease is purified from an expression system.

-

Reaction Mixture: The assay is conducted in a buffer containing the purified NS3/4A enzyme and a synthetic peptide substrate that mimics a viral cleavage site and is linked to a reporter system (e.g., FRET).

-

Inhibitor Addition: Serially diluted concentrations of Danoprevir (dissolved in DMSO) are added to the reaction mixture.

-

Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C).

-

Detection: The rate of substrate cleavage is monitored by measuring the reporter signal (e.g., fluorescence) over time. Control reactions without the inhibitor are run to determine the 100% activity level.

-

Data Analysis: Initial reaction rates are calculated from the linear phase of the reaction. The percentage of inhibition for each Danoprevir concentration is determined relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic function.[7]

Cell-Based HCV Replicon Assay

This assay measures the antiviral activity of Danoprevir in a cellular context using human hepatoma (Huh-7) cells that contain a subgenomic HCV replicon.

Methodology:

-

Cell Culture: Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) are plated in multi-well plates and cultured overnight.[7]

-

Compound Treatment: The cells are treated with serial dilutions of Danoprevir for a specified period (e.g., 48-72 hours).[7]

-

RNA Extraction: Following treatment, total intracellular RNA is extracted from the cells.[7]

-

Quantification of HCV RNA: The level of HCV replicon RNA is quantified using a highly sensitive method like quantitative reverse transcription PCR (qRT-PCR).[7] Specific primers and a probe targeting a conserved region of the HCV genome are used.[7]

-

Data Analysis: The amount of HCV RNA in treated cells is normalized to an internal control (e.g., a housekeeping gene) and compared to untreated control cells. The EC50 value, the concentration required to reduce HCV RNA levels by 50%, is calculated.[7]

Caption: Workflow for determining the EC50 of Danoprevir in a cell-based HCV replicon assay.

Purity Determination by RP-HPLC

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is used to determine the purity of this compound and to detect any degradation products.

Methodology (General Protocol):

-

Chromatographic System: An HPLC system equipped with a UV detector and a C18 column (e.g., Hypersil C18) is used.[14]

-

Mobile Phase: A suitable mobile phase is prepared, often consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.05% o-phosphoric acid in water) in an isocratic or gradient elution mode.[14]

-

Sample Preparation: A standard solution of this compound is prepared at a known concentration in a suitable diluent.

-

Analysis: The sample is injected into the HPLC system. The chromatogram is recorded at a specific wavelength determined by the UV absorbance maximum of the drug.

-

Purity Calculation: The purity is calculated based on the area of the main drug peak relative to the total area of all peaks in the chromatogram. The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.[14]

Crystallographic Data

The three-dimensional structure of Danoprevir in complex with its target, the HCV NS3/4A protease, has been elucidated by X-ray crystallography.[3] This structural information was instrumental in the structure-based design and optimization of the inhibitor.[3][15]

Caption: The logical progression of structure-based drug design leading to Danoprevir.

X-Ray Diffraction Data

The table below summarizes key parameters from a representative crystal structure of Danoprevir in a complex.

| Parameter | Value | PDB ID | Source |

| Method | X-RAY DIFFRACTION | 6N4N | [16] |

| Resolution | 2.29 Å | 6N4N | [16] |

| R-Value Work | 0.203 | 6N4N | [16] |

| R-Value Free | 0.241 | 6N4N | [16] |

| R-Value Observed | 0.205 | 6N4N | [16] |

| Classification | DE NOVO PROTEIN/HYDROLASE/INHIBITOR | 6N4N | [16] |

| Organism(s) | Hepacivirus hominis, synthetic construct | 6N4N | [16] |

This guide provides foundational technical data and methodologies relevant to the research and development of this compound. The compiled information on its chemical properties, mechanism of action, and associated experimental protocols serves as a valuable resource for the scientific community.

References

- 1. Danoprevir - Wikipedia [en.wikipedia.org]

- 2. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. What is this compound/Ritonavir used for? [synapse.patsnap.com]

- 6. Danoprevir | C35H46FN5O9S | CID 11285588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. GSRS [precision.fda.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medkoo.com [medkoo.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. turkjps.org [turkjps.org]

- 15. researchgate.net [researchgate.net]

- 16. rcsb.org [rcsb.org]

Danoprevir Sodium's Interaction with NS3/4A Protease: A Deep Dive into Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity and kinetics of danoprevir sodium, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. Understanding these molecular interactions is crucial for the development and optimization of direct-acting antiviral agents against HCV. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental processes.

Executive Summary

Danoprevir is a peptidomimetic macrocyclic inhibitor that targets the HCV NS3/4A serine protease, an enzyme essential for viral replication. It exhibits a high binding affinity and slow dissociation from the enzyme, contributing to its potent antiviral activity across several HCV genotypes. This guide summarizes the binding constants (IC50, K_D, and K_i), kinetic rates (k_off), and the methodologies used to determine these parameters, providing a valuable resource for researchers in the field of antiviral drug discovery.

HCV NS3/4A Protease and the Mechanism of Danoprevir Inhibition

The HCV NS3/4A protease is a heterodimeric enzyme responsible for cleaving the viral polyprotein at four specific sites, leading to the maturation of non-structural proteins essential for viral replication. Danoprevir acts as a competitive, non-covalent inhibitor, binding to the active site of the protease and blocking its catalytic function. This disruption of the viral life cycle ultimately suppresses HCV replication.

Quantitative Binding Affinity and Kinetic Data

The potency of danoprevir has been extensively characterized using various biochemical and cell-based assays. The following tables summarize the key binding affinity and kinetic parameters reported in the literature.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of Danoprevir

| HCV Genotype | IC50 (nM) | Reference |

| 1a | 0.2 ± 0.01 | |

| 1b | 0.29 ± 0.07 | |

| 2b | 1.6 ± 0.1 | |

| 3a | 3.5 ± 0.5 | |

| 4 | 0.2 - 0.4 | [1] |

| 5 | 0.2 - 0.4 | [1] |

| 6 | 0.2 - 0.4 | [1] |

Table 2: Equilibrium Dissociation Constant (K_D) of Danoprevir

| HCV Genotype | K_D (nM) | Method | Reference |

| 1a (NS3 protease) | 2.5 | SPR | |

| 1b (NS3 protease) | 1.6 | SPR | |

| 3a (NS3 protease) | 21 | SPR | |

| 1a (NS3/4A protease) | 4.0 | SPR | |

| 1b (NS3/4A protease) | 6.5 | SPR |

Table 3: Inhibition Constant (K_i) and Kinetic Parameters of Danoprevir

| Parameter | Value | Method | Reference |

| K_i* (Genotype 1b) | ~62 pM | Progress Curve Analysis | [2] |

| k_off (dissociation rate) | 3.8 x 10-5 s-1 | Progress Curve Analysis | [2] |

| Residence Time (t1/2) | ~5 hours | Calculated from k_off | [1][3] |

| k_on (association rate) | Not explicitly reported | - | - |

Experimental Protocols

The determination of the binding affinity and kinetics of danoprevir with the NS3/4A protease relies on several key biophysical and biochemical techniques.

Fluorescence Resonance Energy Transfer (FRET) Assay

FRET assays are commonly used to determine the IC50 values of protease inhibitors. The principle involves a substrate peptide labeled with a FRET donor and quencher pair. Cleavage of the substrate by the NS3/4A protease separates the donor and quencher, resulting in an increase in fluorescence.

Experimental Workflow:

Detailed Protocol:

-

Assay Buffer Preparation: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.5), 15% (v/v) glycerol, 10 mM dithiothreitol (DTT), and 25 µM NS4A peptide.[3]

-

Reagent Preparation:

-

Prepare a stock solution of the FRET substrate, such as Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2, at a working concentration of 0.5 µM.[3]

-

Prepare a stock solution of the NS3/4A protease (e.g., K2040 enzyme) for a final concentration of 50 pM in the assay.[3]

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a black 96-well plate, add the serially diluted danoprevir.

-

Add the NS3/4A protease to each well and incubate briefly.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Immediately begin monitoring the fluorescence signal (e.g., excitation at 490 nm and emission at 520 nm for a 5-FAM/QXL™520 pair) in a plate reader.

-

Collect data at regular intervals for up to one hour.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear phase of the fluorescence increase.

-

Plot the initial rates against the logarithm of the danoprevir concentration.

-

Fit the data to a four-parameter logistic function to determine the IC50 value.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It allows for the determination of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

Experimental Workflow:

General Protocol Outline:

-

Ligand Immobilization: The NS3/4A protease (ligand) is typically immobilized on a sensor chip surface. For a carboxymethylated dextran sensor chip (e.g., CM5), amine coupling is a common method. This involves activating the surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the injection of the protease in a buffer with a pH below its isoelectric point to facilitate pre-concentration and covalent linkage.

-

Analyte Interaction: Danoprevir (analyte) at various concentrations is injected over the immobilized protease surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time, generating a sensorgram.

-

Kinetic Analysis: The association phase of the sensorgram is used to determine the k_on, while the dissociation phase (after switching back to running buffer) is used to determine the k_off. The K_D can be calculated as k_off/k_on.

Note: Specific details such as the type of sensor chip, immobilization levels, and running buffer composition for danoprevir-NS3/4A interaction are not consistently reported in publicly available literature.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow:

General Protocol Outline:

-

Sample Preparation: The NS3/4A protease is placed in the sample cell of the calorimeter, and danoprevir is loaded into the injection syringe. It is critical that both are in an identical buffer to minimize heat of dilution effects. A typical buffer could be 50 mM HEPES, 300 mM NaCl, 10% glycerol, and 1 mM TCEP at pH 7.4.[3] The protease concentration is typically in the range of 10-60 µM.[3]

-

Titration: A series of small injections of danoprevir are made into the sample cell containing the protease. The heat released or absorbed upon each injection is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of danoprevir to protease. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the K_D, binding enthalpy (ΔH), and stoichiometry (n).

Conclusion

This compound is a highly potent inhibitor of the HCV NS3/4A protease, characterized by its high binding affinity in the nanomolar to picomolar range and an exceptionally slow dissociation rate. This favorable kinetic profile contributes to its sustained inhibition of viral replication. The experimental methodologies outlined in this guide, particularly FRET, SPR, and ITC, are fundamental tools for the characterization of such inhibitors and are essential for the continued development of novel antiviral therapies. Further research to precisely quantify the association rate constant of danoprevir would provide an even more complete picture of its interaction with the NS3/4A protease.

References

- 1. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Danoprevir, a small-molecule NS3/4A protease inhibitor for the potential oral treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pre-concentration [sprpages.nl]

Initial Preclinical and In Vitro Efficacy of Danoprevir Sodium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danoprevir (formerly ITMN-191/R7227) is a potent, orally bioavailable, peptidomimetic macrocyclic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1][2] This enzyme is a chymotrypsin-like serine protease essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle.[1][2] By targeting this key viral enzyme, Danoprevir effectively halts viral maturation and propagation.[3] Developed through structure-based drug design, Danoprevir was identified as a clinical candidate due to its subnanomolar potency against the NS3 protease, favorable activity across multiple HCV genotypes, and good in vitro ADME (absorption, distribution, metabolism, and excretion) profiles.[2] This technical guide provides an in-depth summary of the foundational preclinical and in vitro studies that characterized the pharmacology of Danoprevir sodium.

Mechanism of Action

Danoprevir functions as a highly selective, competitive inhibitor of the HCV NS3/4A protease.[3] As a peptidomimetic, its structure mimics the natural substrates of the protease, allowing it to bind with high affinity to the enzyme's active site.[3][4] This binding is non-covalent but characterized by a slow dissociation rate, leading to a sustained inhibition of the enzyme's catalytic activity.[5][6] By blocking the protease, Danoprevir prevents the post-translational processing of the viral polyprotein into mature, functional proteins (NS4A, NS4B, NS5A, and NS5B), which are indispensable for the assembly of new viral particles.[1][3] This targeted disruption of the viral lifecycle effectively suppresses HCV replication.[1]

References

- 1. Danoprevir | C35H46FN5O9S | CID 11285588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Danoprevir, a small-molecule NS3/4A protease inhibitor for the potential oral treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Danoprevir: A Deep Dive into its Pharmacological Profile and Therapeutic Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Danoprevir is a potent, orally bioavailable, peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1] This enzyme is critical for the replication of the virus, making it a prime target for antiviral therapy.[1][2] Danoprevir demonstrates significant efficacy against multiple HCV genotypes, particularly genotype 1, and has been a key component in combination therapies for chronic hepatitis C.[3][4] This technical guide provides a comprehensive overview of Danoprevir's pharmacological profile, its primary therapeutic targets, and the experimental methodologies used to characterize its activity.

Pharmacological Profile

Danoprevir is classified as a direct-acting antiviral (DAA) agent.[3] Its mechanism of action centers on the non-covalent, competitive inhibition of the HCV NS3/4A serine protease.[5][6] By binding to the active site of this enzyme, Danoprevir blocks the proteolytic cleavage of the HCV polyprotein, a process essential for the maturation of viral proteins required for replication.[3][7] This ultimately halts the production of new viral particles.[3]

Pharmacokinetics:

Danoprevir is metabolized by the cytochrome P450 3A (CYP3A) enzyme system.[8] To enhance its plasma concentration and therapeutic efficacy, it is often co-administered with a low dose of ritonavir, a potent CYP3A inhibitor.[8][9] This boosting strategy allows for lower and less frequent dosing of Danoprevir.[8] The absolute bioavailability of Danoprevir is low but is significantly increased with ritonavir co-administration.[10]

Primary Therapeutic Target: HCV NS3/4A Protease

The primary therapeutic target of Danoprevir is the HCV NS3/4A protease.[1][11] The NS3 protein has two domains: a serine protease domain at the N-terminus and an RNA helicase at the C-terminus.[7] The NS4A protein acts as a cofactor, stabilizing the NS3 protease and anchoring it to intracellular membranes.[2] The NS3/4A complex is responsible for cleaving the HCV polyprotein at four specific sites, generating the mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for viral replication.[2][7]

Inhibition of the NS3/4A protease by Danoprevir has a dual antiviral effect. Firstly, it directly prevents the formation of the viral replication complex.[12] Secondly, it can help restore the host's innate immune response. The NS3/4A protease is known to cleave key host adaptor proteins involved in interferon signaling, thereby dampening the antiviral immune response.[12] By inhibiting the protease, Danoprevir prevents this cleavage and allows for a more effective host-mediated viral clearance.[2][12]

Quantitative Data

The following tables summarize the in vitro activity and clinical efficacy of Danoprevir.

Table 1: In Vitro Inhibitory Activity of Danoprevir

| Parameter | Value | HCV Genotype(s) | Reference |

| IC50 (NS3/4A Protease) | 0.2-3.5 nM | 1a, 1b, 4, 5, 6 | [13] |

| 1.6 nM | 2b | [14] | |

| 3.5 nM | 3a | [14] | |

| EC50 (Replicon Cells) | 1.8 nM | 1b | [13][14] |

| IC50 (Chimeric Virus) | 2-3 nM | 1, 4, 6 | [13] |

| 280-750 nM | 2, 3, 5 | [13] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration

Table 2: Clinical Efficacy of Danoprevir-Based Regimens (Sustained Virologic Response at 12 weeks post-treatment - SVR12)

| Clinical Trial | Treatment Regimen | Patient Population | SVR12 Rate | Reference |

| MANASA Study (Phase 3) | Danoprevir/r + PegIFN alfa-2a + RBV | Treatment-naïve, non-cirrhotic, GT1b | 97.1% | [5] |

| Phase 2/3 Trial | Danoprevir/r + Ravidasvir + RBV | Treatment-naïve, non-cirrhotic, GT1 | 99% | [15] |

Danoprevir/r: Danoprevir boosted with ritonavir; PegIFN alfa-2a: Peginterferon alfa-2a; RBV: Ribavirin

Table 3: Common Resistance-Associated Substitutions

| Amino Acid Substitution | Fold-Increase in Resistance | Reference |

| R155K | 62-fold | [13] |

| D168A/E/H/N/T/V | Variable | [5] |

| Q80K/R | Variable | [5] |

Experimental Protocols

NS3/4A Protease Inhibition Assay (Continuous Fluorescent Resonance Energy Transfer - FRET)

This assay measures the ability of Danoprevir to inhibit the enzymatic activity of the HCV NS3/4A protease.

Methodology:

-

Reaction Setup: A reaction mixture is prepared in a 96-well plate containing assay buffer (50 mM Tris-HCl, pH 7.5, 15% v/v glycerol, 10 mM dithiothreitol), 25 µM NS4A peptide, and 0.5 µM of a FRET substrate.[13] The FRET substrate is a peptide labeled with a fluorophore and a quencher.

-

Inhibitor Addition: Serially diluted concentrations of Danoprevir are added to the wells.

-

Enzyme Initiation: The reaction is initiated by adding a low concentration (e.g., 50 pM) of the purified NS3/4A protease enzyme.[13]

-

Fluorescence Monitoring: As the protease cleaves the FRET substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This increase is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial rates of the reaction are calculated from the linear phase.[13] The IC50 value is then determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

HCV Replicon Assay (Cell-Based Antiviral Activity)

This assay assesses the ability of Danoprevir to inhibit HCV RNA replication in a cellular context.

Methodology:

-

Cell Culture: Huh7 cells, a human hepatoma cell line, harboring an HCV subgenomic replicon are used.[13] These replicons contain the HCV non-structural proteins necessary for RNA replication.

-

Drug Treatment: One day after plating the cells, they are treated with serial dilutions of Danoprevir.

-

Incubation: The cells are incubated for a period of 48 hours to allow for viral replication and the effect of the drug to take place.[13]

-

RNA Extraction and Quantification: After incubation, total intracellular RNA is extracted from the cells. The level of HCV replicon RNA is then quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.[13]

-

Data Analysis: The EC50 value is calculated by plotting the percentage of HCV RNA inhibition against the Danoprevir concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Mechanism of action of Danoprevir in the HCV lifecycle.

Caption: Workflow for the NS3/4A protease FRET inhibition assay.

Conclusion

Danoprevir is a highly effective inhibitor of the HCV NS3/4A protease, a critical enzyme in the viral life cycle. Its potent and selective activity against multiple HCV genotypes has made it a valuable tool in the fight against chronic hepatitis C. The experimental protocols detailed herein provide a framework for the continued evaluation of Danoprevir and the development of next-generation protease inhibitors. A thorough understanding of its pharmacological profile and mechanism of action is essential for optimizing its clinical use and overcoming potential drug resistance.

References

- 1. Danoprevir | C35H46FN5O9S | CID 11285588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Danoprevir Sodium used for? [synapse.patsnap.com]

- 4. Danoprevir - Wikipedia [en.wikipedia.org]

- 5. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Impact of low-dose ritonavir on danoprevir pharmacokinetics: results of computer-based simulations and a clinical drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral activity, safety, and pharmacokinetics of danoprevir/ritonavir plus PEG-IFN α-2a/RBV in hepatitis C patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the transmembrane transport and absolute bioavailability of the HCV protease inhibitor danoprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. journals.asm.org [journals.asm.org]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. First clinical study using HCV protease inhibitor danoprevir to treat COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

Danoprevir Sodium: A Deep Dive into the Inhibition of Hepatitis C Virus Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of danoprevir sodium, a potent, orally bioavailable macrocyclic peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A protease. Danoprevir has demonstrated significant efficacy in inhibiting HCV replication across multiple genotypes and has been a key component in combination therapies. This document details its mechanism of action, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and visualizes the complex biological processes involved.

Mechanism of Action: Targeting a Key Viral Enzyme

This compound is a direct-acting antiviral (DAA) that specifically targets the HCV NS3/4A serine protease.[1][2] The NS3/4A protease is a heterodimeric complex essential for the HCV life cycle.[2] It is responsible for cleaving the HCV polyprotein at four specific sites to release mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are vital for viral replication and assembly.[2][3]

Danoprevir acts as a competitive, reversible inhibitor by binding non-covalently to the active site of the NS3/4A protease.[4][5] This binding is characterized by a high affinity and a slow-off rate, meaning that danoprevir remains bound to the enzyme for an extended period, effectively blocking its proteolytic activity.[6][7] By preventing the processing of the viral polyprotein, danoprevir halts the formation of the viral replication complex, thereby suppressing HCV RNA replication and the production of new infectious virions.[1][8]

Beyond its direct role in polyprotein processing, the NS3/4A protease also contributes to the virus's ability to evade the host's innate immune response by cleaving and inactivating key signaling proteins.[4][9] Therefore, inhibition of NS3/4A by danoprevir may also help to restore the host's natural antiviral defenses.[4]

Quantitative Inhibitory Activity

The potency of danoprevir has been extensively evaluated in both enzymatic and cell-based assays. The following tables summarize the key quantitative data for its inhibitory activity against various HCV genotypes and the impact of resistance-associated substitutions.

Table 1: In Vitro Inhibitory Potency of Danoprevir against HCV NS3/4A Protease (IC₅₀)

| HCV Genotype/Isolate | IC₅₀ (nM) | Reference(s) |

| Genotype 1 (Reference) | 0.29 | [6][10] |

| Genotype 1a | 0.2 - 0.4 | [6] |

| Genotype 1b | 0.2 - 0.4 | [6][11] |

| Genotype 2b | 1.6 | [5][6] |

| Genotype 3a | 3.5 | [5][6] |

| Genotype 4 | 0.2 - 0.4 | [6] |

| Genotype 5 | 0.2 - 0.4 | [6] |

| Genotype 6 | 0.2 - 0.4 | [6] |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of danoprevir required to inhibit the activity of the isolated NS3/4A protease by 50%.

Table 2: In Vitro Antiviral Activity of Danoprevir in Cell-Based Replicon Assays (EC₅₀)

| HCV Genotype | Cell Line | EC₅₀ (nM) | Reference(s) |

| Genotype 1b | Huh-7 | 1.6 | [5][11] |

| Genotype 1b (patient-derived) | Huh-7 | 1.8 | [6][10] |

| Genotype 2 | Huh-7 | 20 | [5] |

| Genotype 3 | Huh-7 | 20 | [5] |

EC₅₀ (Half-maximal effective concentration) values represent the concentration of danoprevir required to inhibit HCV RNA replication in a cell-based system by 50%.

Table 3: Impact of NS3 Resistance-Associated Substitutions (RASs) on Danoprevir Activity

| NS3 Substitution | Fold-change in EC₅₀ | Reference(s) |

| V36M | Little to no resistance | [6][10] |

| R109K | Little to no resistance | [6][10] |

| R155K | 62-fold increase | [6][10] |

| D168A/E/H/N/T/V | >10-fold increase | [5][12] |

| Q80K/R | Associated with resistance | [5] |

Fold-change in EC₅₀ indicates the increase in the concentration of danoprevir required to inhibit replication of the mutant virus compared to the wild-type virus.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of danoprevir.

NS3/4A Protease Inhibition Assay (FRET-based)

This enzymatic assay quantifies the direct inhibitory effect of danoprevir on the HCV NS3/4A protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair. The substrate is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

Materials:

-

Recombinant HCV NS3/4A protease

-

FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 15% v/v glycerol, 10 mM dithiothreitol)

-

This compound (serially diluted)

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of danoprevir in the assay buffer.

-

Add a fixed concentration of the FRET substrate to each well of the microplate.

-

Add the serially diluted danoprevir to the wells. Include control wells with no inhibitor (positive control for enzyme activity) and no enzyme (negative control).

-

Initiate the reaction by adding a fixed concentration of the recombinant NS3/4A protease to each well.

-

Immediately place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the FRET pair.

-

Monitor the increase in fluorescence over a set period (e.g., 60 minutes) at a constant temperature (e.g., 37°C).

-

Calculate the initial reaction rates from the linear phase of the fluorescence increase.

-

Plot the reaction rates against the logarithm of the danoprevir concentration and fit the data to a four-parameter logistic function to determine the IC₅₀ value.

HCV Replicon Assay

This cell-based assay measures the inhibitory effect of danoprevir on HCV RNA replication within a cellular context.

Principle: HCV replicons are genetically engineered RNA molecules that can replicate autonomously within a host cell line (typically human hepatoma Huh-7 cells) but do not produce infectious virus particles. These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication. A decrease in reporter gene activity corresponds to the inhibition of HCV replication.

Materials:

-

Huh-7 cells stably harboring an HCV replicon with a luciferase reporter gene

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

-

This compound (serially diluted)

-

96-well or 384-well white, clear-bottom microplates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the stable HCV replicon-containing Huh-7 cells into the wells of the microplates.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of danoprevir in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the serially diluted danoprevir. Include control wells with no inhibitor (positive control for replication) and a known potent inhibitor (negative control).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

After incubation, remove the medium and lyse the cells according to the luciferase assay manufacturer's protocol.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the logarithm of the danoprevir concentration and fit the data to a four-parameter logistic function to determine the EC₅₀ value.

-

A parallel cytotoxicity assay (e.g., using Calcein AM) can be performed to ensure that the observed reduction in replicon levels is not due to compound toxicity.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of danoprevir's interaction with the HCV replication machinery and the experimental workflows used for its characterization.

Figure 1: The Hepatitis C Virus (HCV) replication cycle and the inhibitory action of danoprevir.

Figure 2: Experimental workflow for the FRET-based NS3/4A protease inhibition assay.

Figure 3: Simplified overview of host cell signaling pathways modulated by HCV infection.

Conclusion

This compound is a highly potent and selective inhibitor of the HCV NS3/4A protease, a critical enzyme in the viral replication cycle. Its mechanism of action, characterized by strong binding and slow dissociation from the target enzyme, translates to effective inhibition of viral replication in cellular models. The quantitative data presented herein underscore its activity against a range of HCV genotypes, while also highlighting the potential for resistance development through specific mutations in the NS3 protease. The detailed experimental protocols provide a framework for the continued evaluation of danoprevir and other NS3/4A protease inhibitors. As the landscape of HCV treatment evolves, a thorough understanding of the molecular interactions and biological consequences of such targeted therapies remains paramount for the development of next-generation antiviral strategies.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Danoprevir | C35H46FN5O9S | CID 11285588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Danoprevir, a small-molecule NS3/4A protease inhibitor for the potential oral treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Danoprevir - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Interactions Between Danoprevir and the HCV NS3/4A Protease Active Site

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hepatitis C Virus (HCV) NS3/4A serine protease is a cornerstone of the viral replication machinery, making it a prime target for antiviral therapeutic development. Danoprevir, a potent, macrocyclic peptidomimetic inhibitor, exemplifies the success of structure-based drug design in targeting this enzyme. This guide provides an in-depth technical analysis of the molecular interactions governing the binding of Danoprevir to the NS3/4A active site. It details the structural basis of its potent inhibition, summarizes key quantitative binding and efficacy data, outlines relevant experimental protocols, and discusses the molecular mechanisms of drug resistance. This document serves as a comprehensive resource for professionals engaged in antiviral research and drug development.

The HCV NS3/4A Protease: A Critical Antiviral Target

The HCV genome is translated into a single large polyprotein of approximately 3,000 amino acids, which requires subsequent cleavage by both host and viral proteases to yield functional viral proteins.[1] The NS3/4A protease is a non-covalent heterodimer essential for this process.[1][2]

-

Structure: It consists of a catalytic subunit, located in the N-terminal third of the NS3 protein, and an activating cofactor, the NS4A protein.[1][3] The NS3 protease domain features a chymotrypsin-like fold with a catalytic triad of His-57, Asp-81, and Ser-139.[3][4][5] A structural zinc-binding site (Cys-97, Cys-99, Cys-145, and His-149) is also present, crucial for the proper folding and stability of the enzyme.[1][3][5]

-

Function: The NS3/4A complex is responsible for four crucial downstream cleavages of the HCV polyprotein (at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions), releasing the mature non-structural proteins required for viral replication.[1][2][3][6]

-

Immune Evasion: Beyond polyprotein processing, the NS3/4A protease actively dismantles the host's innate immune response by cleaving key adaptor proteins MAVS and TRIF, thereby blocking interferon signaling pathways.[6][7]

The active site of the NS3/4A protease is notably shallow and solvent-exposed, a feature that initially presented a significant challenge for the design of small-molecule inhibitors.[1][6]

Danoprevir: A Macrocyclic Peptidomimetic Inhibitor

Danoprevir (also known as ITMN-191 or R7227) is a potent, orally bioavailable, second-generation NS3/4A protease inhibitor.[8][9] It is a non-covalent, macrocyclic acylsulfonamide inhibitor that was developed through extensive structure-based design.[10][11][12] Its macrocyclic structure, which constrains the molecule into a bioactive conformation, contributes to its high potency and improved pharmacokinetic properties compared to earlier linear inhibitors.[4]

Mechanism of Action

Danoprevir functions as a competitive inhibitor, binding tightly and selectively within the NS3/4A protease active site.[13] By mimicking the viral substrate, it physically occupies the catalytic pocket, preventing the enzyme from cleaving the HCV polyprotein.[13] This blockade of proteolytic activity halts the viral replication cycle and prevents the formation of new viral particles.[8][13] The inhibition is characterized by a high binding affinity and an extremely slow dissociation rate, leading to persistent suppression of the enzyme's activity.[9][14][15][16]

Caption: Danoprevir binds to and inhibits the NS3/4A protease, blocking HCV polyprotein cleavage.

Molecular Interactions in the NS3/4A Active Site

X-ray crystallography studies of Danoprevir in complex with the NS3/4A protease (e.g., PDB IDs: 4B76, 5EQR) have provided atomic-level insights into its binding mode.[16][17] Danoprevir occupies the substrate-binding groove, making extensive contact with residues across the S1, S2, and S4 subsites.

-

Acylsulfonamide Moiety: This key functional group forms critical hydrogen bonds with the catalytic serine (Ser-139) and His-57, mimicking the tetrahedral intermediate of substrate cleavage.

-

Macrocyclic Core: The macrocycle orients the P1 and P3 side chains for optimal interactions. The P2 isoindoline carbamate fits snugly into the hydrophobic S2 subsite.

-

Key Interactions:

-

Hydrogen Bonding: Danoprevir forms a network of hydrogen bonds with backbone and side-chain atoms of key active site residues, including His-57, Ser-139, and Arg-155.

-

Hydrophobic Interactions: The inhibitor's lipophilic groups engage in extensive van der Waals contacts with hydrophobic residues lining the active site, such as Leu-135, Phe-154, and Ala-157 in the S1 pocket.[1]

-

Cation-π Stacking: A crucial interaction occurs between the cyclopropyl group of Danoprevir and the guanidinium group of Arg-155. This cation-π stacking is a major contributor to the high binding affinity.[16] The D168 residue is also critical for maintaining the local protein architecture that facilitates this interaction.[16]

-

Caption: Key molecular interactions between Danoprevir and the HCV NS3/4A active site.

Quantitative Analysis of Danoprevir's Potency

The efficacy of Danoprevir has been quantified through various in vitro assays, demonstrating its potent and broad activity against multiple HCV genotypes.

| Parameter | HCV Genotype | Value | Assay Type | Reference |

| IC₅₀ | 1a | 0.2-0.4 nM | Enzymatic (NS3/4A Protease) | [2][15] |

| 1b | 0.2-0.4 nM | Enzymatic (NS3/4A Protease) | [2][15] | |

| 2b | 1.6 nM | Enzymatic (NS3/4A Protease) | [2][15] | |

| 3a | 3.5 nM | Enzymatic (NS3/4A Protease) | [2][15] | |

| 4, 5, 6 | 0.2-0.4 nM | Enzymatic (NS3/4A Protease) | [2][15] | |

| EC₅₀ | 1b | 1.8 nM | Cell-based (HCV Replicon) | [2][14][15] |

| K_D | 1a | 2.5 nM (NS3 only) | Surface Plasmon Resonance | [16] |

| 1b | 1.6 nM (NS3 only) | Surface Plasmon Resonance | [16] | |

| 3a | 21 nM (NS3 only) | Surface Plasmon Resonance | [16] | |

| 1a | 4.0 nM (NS3/4A) | Surface Plasmon Resonance | [16] | |

| 1b | 6.5 nM (NS3/4A) | Surface Plasmon Resonance | [16] |

Table 1: Summary of quantitative data for Danoprevir's inhibitory activity.

Molecular Basis of Drug Resistance

The high mutation rate of the HCV RNA-dependent RNA polymerase leads to the rapid emergence of drug resistance. For Danoprevir and other NS3/4A inhibitors, specific amino acid substitutions, known as resistance-associated substitutions (RASs), can significantly reduce binding affinity and antiviral efficacy.[10][18]

| Residue Position | Common RASs | Mechanism of Resistance / Impact | Reference |

| Q80 | Q80K/R | Alters conformation of the active site, indirectly affecting inhibitor binding. | [4][16] |

| R155 | R155K | Disrupts the critical cation-π stacking interaction with the inhibitor. Confers a high level of resistance. | [4][10][14][16][18] |

| D168 | D168A/E/H/N/T/V | Directly disrupts hydrogen bonding and destabilizes the protein conformation required for optimal R155 interaction. | [4][10][16][18][19] |

Table 2: Key NS3 protease mutations conferring resistance to Danoprevir.

The D168V mutation, for example, has been shown to reduce the binding affinity of Danoprevir by 4-9 kcal/mol by interrupting the hydrogen bonding network that positions the R123 and R155 side chains for optimal inhibitor contact.[19]

Experimental Protocols

The characterization of NS3/4A protease inhibitors like Danoprevir relies on a suite of standardized biochemical and cell-based assays.

Enzymatic Inhibition Assay (FRET-based)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the purified NS3/4A protease.

-

Methodology:

-

Reagents: Purified, recombinant HCV NS3/4A protease (e.g., genotype 1b); a fluorogenic substrate containing a cleavage site flanked by a fluorescent reporter (e.g., 5-FAM) and a quencher (e.g., QXL520); assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT, 15% glycerol); serial dilutions of Danoprevir in DMSO.[14]

-

Procedure: The assay is performed in a microplate format (e.g., black 96-well). Add assay buffer, substrate, and the test compound (Danoprevir) to each well. Initiate the reaction by adding the NS3/4A enzyme.[14]

-

Data Acquisition: Monitor the increase in fluorescence over time at appropriate excitation/emission wavelengths using a microplate reader. The cleavage of the substrate separates the fluorophore from the quencher, resulting in a fluorescent signal.

-